Beta-Amyloid (4-24)
Description
Properties
Molecular Weight |
2560.8 |
|---|---|
sequence |
FRHDSGYEVHHQKLVFFAEDV |
Origin of Product |
United States |
Methodologies for the Preparation and Purification of Beta Amyloid 4 24 for Research
Peptide Synthesis Approaches for Beta-Amyloid (4-24)
The generation of Aβ peptides for research can be broadly categorized into two primary approaches: direct chemical synthesis and recombinant expression in cellular systems.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic Aβ peptides, including fragments like Aβ(4-24). The inherent hydrophobicity and tendency of Aβ sequences to aggregate pose significant challenges during synthesis, often leading to low yields and impurities. mdpi.comrsc.org
The standard approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. frontiersin.org This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. However, on-resin aggregation can hinder the accessibility of the N-terminus for subsequent amino acid coupling, resulting in truncated sequences. rsc.org
To overcome these challenges, several specialized techniques have been developed:
Specialized Resins: The use of polyethylene (B3416737) glycol (PEG)-based resins, such as ChemMatrix, can improve solvation of the growing peptide chain and reduce aggregation. rsc.org
High-Temperature Synthesis: Performing coupling and deprotection steps at elevated temperatures (e.g., up to 86°C), often with microwave assistance, can significantly improve synthesis efficiency and peptide purity. frontiersin.org However, high temperatures risk the racemization of sensitive amino acids like histidine and cysteine.
Solubilizing Tags: A temporary C-terminal tag, such as a hexalysine sequence, can be incorporated to enhance the water solubility of the crude peptide, which dramatically improves its handling and purification characteristics under standard HPLC conditions. rsc.org This tag is later cleaved, often using sodium hydroxide (B78521). rsc.org
Table 1: Common Strategies in Fmoc/tBu Solid-Phase Peptide Synthesis for Amyloid Peptides
| Strategy | Description | Purpose | Reference |
|---|---|---|---|
| Specialized Resins | Use of PEG-based resins like ChemMatrix or low-loading resins. | Improves solvation and reduces on-resin aggregation. | rsc.org |
| Elevated Temperature | Microwave-assisted or conventional heating during coupling/deprotection. | Increases reaction rates and disrupts aggregation. | frontiersin.org |
| Pseudoproline Dipeptides | Incorporation of pseudoproline dipeptides at specific residues. | Disrupts secondary structure formation that leads to aggregation. | rsc.org |
| Solubilizing Tags | Addition of a temporary, cleavable tag (e.g., poly-lysine). | Enhances solubility of the crude peptide for easier purification. | rsc.org |
| Alternative Solvents | Using solvent mixtures like DMSO/NMP instead of pure DMF. | Improves reagent solubility and can disrupt peptide aggregation. | rsc.org |
Recombinant expression, typically in Escherichia coli, offers a cost-effective alternative for producing Aβ peptides, particularly for isotopic labeling studies. nih.gov Direct expression of small peptides like Aβ(4-24) is often challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. To circumvent this, Aβ sequences are commonly expressed as part of a larger fusion protein. rsc.org
The general workflow involves several key steps:
Gene Construction and Expression: A synthetic gene encoding the Aβ(4-24) sequence is cloned into an expression vector, fused to a partner protein such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST). rsc.orgmdpi.com Expression is induced, often leading to the accumulation of the fusion protein in insoluble inclusion bodies. nih.govmdpi.comacs.org The formation of inclusion bodies can be advantageous, as it protects the peptide from degradation and simplifies initial isolation. acs.org
Inclusion Body Isolation and Solubilization: The bacterial cells are lysed, and the insoluble inclusion bodies are collected by centrifugation. The pellet is then washed to remove contaminating proteins and lipids. acs.org The purified inclusion bodies are solubilized using strong denaturing agents like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GuHCl). nih.govmdpi.com
Proteolytic Cleavage and Purification: Once solubilized, a specific protease, such as Tobacco Etch Virus (TEV) protease, is often used to cleave the Aβ peptide from its fusion partner. rsc.org The released Aβ(4-24) is then purified from the fusion tag and other remaining impurities, typically using chromatographic techniques.
An alternative recombinant method involves expressing the Aβ peptide with an N-terminal methionine. nih.gov This approach avoids the need for a large fusion tag and enzymatic cleavage, simplifying the purification process. nih.gov
Chromatographic Separation Techniques for Beta-Amyloid (4-24) Purification
Chromatography is indispensable for obtaining high-purity Aβ(4-24) from both synthetic and recombinant preparations. The two most critical techniques are High-Performance Liquid Chromatography (HPLC) for initial purification and Size Exclusion Chromatography (SEC) for separating different aggregation states.
Reversed-phase HPLC (RP-HPLC) is the gold standard for purifying crude Aβ peptides. This technique separates molecules based on their hydrophobicity.
Stationary Phases: Columns with C4, C8, or C18 alkyl chains bonded to silica (B1680970) are commonly used. Given the hydrophobicity of Aβ peptides, C4 or C8 columns are often preferred over C18 to avoid irreversible binding. mdpi.com
Mobile Phases: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the peptides. The choice of buffer pH is critical.
Acidic Conditions: A common mobile phase consists of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA). mdpi.com However, the low isoelectric point of Aβ peptides (around 5.5) means that under acidic conditions, aggregation can increase, leading to broad peaks and poor resolution.
Basic Conditions: High-pH mobile phases, such as those containing ammonium (B1175870) hydroxide (NH4OH), can improve peak shape and resolution by increasing the peptide's net negative charge and reducing aggregation.
Table 2: Representative RP-HPLC Conditions for Amyloid-Beta Peptide Purification
| Parameter | Condition 1 (Acidic) | Condition 2 (Basic) | Purpose | Reference |
|---|---|---|---|---|
| Column | C18, C8, or C4 | Poly(styrene/divinylbenzene) or C4 | Separation based on hydrophobicity. | mdpi.com |
| Mobile Phase A | 0.1% TFA in Water | 20 mM NH4OH in Water | Aqueous phase. | mdpi.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile with 20 mM NH4OH | Organic phase for elution. | mdpi.com |
| Gradient | Linear gradient of B into A (e.g., 0-60% B over 30 min) | Linear gradient of B into A | Elutes peptides based on hydrophobicity. | mdpi.commdpi.com |
| Detection | UV absorbance at 214 nm or 280 nm | UV absorbance at 220 nm or 280 nm | Monitors peptide elution. | mdpi.comresearchgate.net |
| Column Temp. | Ambient to 80°C | Ambient | Heating can improve peak shape for hydrophobic peptides. | mdpi.com |
Size Exclusion Chromatography (SEC), also known as gel filtration, is essential for preparing monomeric, aggregate-free Aβ solutions. This technique separates molecules based on their hydrodynamic radius (i.e., their size in solution). nih.gov
SEC is typically performed after initial purification by RP-HPLC and lyophilization. The lyophilized peptide is first treated to disaggregate it (see section 2.3), and then loaded onto an SEC column.
Column: Superdex 75 or Superdex 200 series columns are commonly used. nih.govbiorxiv.org These columns can effectively separate low-molecular-weight monomers from dimers, trimers, and larger oligomeric species. nih.govresearchgate.net
Elution: The peptide is eluted in a buffer suitable for the intended downstream experiment, such as phosphate-buffered saline (PBS) or Tris buffer. nih.gov The fractions corresponding to the monomeric peptide are collected for immediate use. researchgate.netresearchgate.net
Standardization Protocols for Aggregate-Free Beta-Amyloid (4-24) Preparations
Due to their extreme tendency to aggregate, Aβ peptides, even when lyophilized from pure HPLC fractions, contain pre-existing aggregates or "seeds". abcam.cn It is critical to remove this structural history to obtain reproducible results in aggregation or toxicity assays. Several protocols have been established for this purpose. nih.gov
A common and effective procedure involves a multi-step solubilization process:
Dissolution in Organic Solvent: The lyophilized peptide is first dissolved in a strong organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govabcam.cnnih.gov HFIP is effective at breaking the hydrogen bonds that hold aggregates together, disrupting secondary structures like β-sheets. The solution may be sonicated to aid dissolution. abcam.cn
Solvent Removal: The HFIP is removed, typically by evaporation under a stream of nitrogen gas or by lyophilization, leaving a peptide film. nih.govabcam.cn This step is often repeated to ensure complete removal of prior structures. abcam.cn
Final Solubilization: The peptide film or powder is then dissolved in a final buffer. For immediate use, this can be a simple aqueous buffer or a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov For storage, a common method is to dissolve the peptide in a dilute basic solution, such as 10-100 mM sodium hydroxide (NaOH), which keeps the peptide in a monomeric state. nih.govresearchgate.net The basic stock solution is then aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C. nih.gov
Before an experiment, an aliquot is thawed and diluted into the final experimental buffer, and its concentration is verified. researchgate.net For the most stringent requirements, the peptide is passed through an SEC column immediately before use to isolate the pure monomeric fraction. researchgate.net
Strategies for Minimizing Pre-formed Aggregates
A significant challenge in working with amyloid peptides is their propensity to form aggregates, which can pre-exist in lyophilized powders and influence experimental outcomes bachem.comnih.gov. Therefore, it is crucial to employ methods to disaggregate the peptide and start with a homogenous, monomeric population.
One of the most effective strategies is the use of strong organic solvents to break down any pre-formed β-sheet structures. Hexafluoroisopropanol (HFIP) is a widely used solvent for this purpose bachem.comnih.govresearchgate.net. The lyophilized peptide is dissolved in HFIP, which disrupts fibrillar structures and promotes a monomeric state bachem.com. The volatile solvent is then removed by evaporation, leaving a film of monomeric peptide that can be reconstituted in the desired buffer nih.gov.
Another common approach involves the use of dimethyl sulfoxide (DMSO) researchgate.netsb-peptide.com. The peptide can be dissolved in a small amount of DMSO before being diluted into an aqueous buffer for the experiment. It is important to use high-quality, anhydrous DMSO to avoid introducing water that could initiate aggregation.
Treating the synthetic peptide with a dilute base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), can also effectively solubilize the peptide and break down aggregates by moving the pH away from the peptide's isoelectric point (pI), where it is least soluble bachem.comresearchgate.net. Subsequent neutralization in the desired buffer prepares the peptide for experimental use.
To ensure the use of monomeric Aβ(4-24), it is recommended to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles of stock solutions, which can promote aggregation.
Table 1: Common Solvents and Reagents for Minimizing Pre-formed Aggregates of Amyloid Peptides
| Solvent/Reagent | Primary Function | Typical Protocol | Reference |
| Hexafluoroisopropanol (HFIP) | Disrupts β-sheet structures, promotes monomeric state. | Dissolve lyophilized peptide in 100% HFIP, evaporate solvent to form a peptide film, then reconstitute in desired buffer. | bachem.comnih.gov |
| Dimethyl Sulfoxide (DMSO) | Solubilizes hydrophobic peptides. | Dissolve peptide in a small volume of anhydrous DMSO, then dilute with aqueous buffer. | researchgate.netsb-peptide.com |
| Sodium Hydroxide (NaOH) | Increases pH to move away from the pI, enhancing solubility and disrupting aggregates. | Dissolve peptide in dilute NaOH (e.g., 10-50 mM), followed by neutralization in the experimental buffer. | researchgate.netnih.gov |
| Ammonium Hydroxide (NH₄OH) | Similar to NaOH, increases pH to enhance solubility. | Dissolve peptide in dilute NH₄OH (e.g., 0.1 M). | bachem.com |
Solubility Enhancement Protocols
The intrinsic hydrophobicity of the Aβ(4-24) sequence can make it challenging to dissolve in aqueous buffers. Several protocols can be employed to enhance its solubility for research applications.
As mentioned, adjusting the pH of the solvent is a primary strategy. Since the isoelectric point (pI) of a peptide is the pH at which it has no net charge and is often least soluble, moving the pH away from the pI can significantly increase solubility bachem.com. For many amyloid peptides, which can be acidic, using a basic solution for initial solubilization is effective bachem.comresearchgate.net.
The use of organic co-solvents is another common approach. A small percentage of DMSO or acetonitrile in the final buffer can help maintain the peptide in a soluble state bachem.com. However, it is crucial to consider the potential effects of these organic solvents on the biological system being studied.
For particularly difficult-to-dissolve peptides, a "double linker" system has been used in the synthesis of longer Aβ peptides to improve solubility and purification, a principle that could be adapted for shorter, challenging fragments rsc.org. This involves attaching a temporary, soluble tag to the peptide, which is then cleaved off after purification.
Table 2: Protocols for Enhancing the Solubility of Hydrophobic Peptides
| Protocol | Description | Key Considerations | Reference |
| pH Adjustment | Dissolving the peptide in a buffer with a pH significantly above or below its isoelectric point. | The final pH must be compatible with the intended experiment. Buffering capacity is important to maintain the desired pH. | bachem.com |
| Organic Co-solvents | Adding a small amount of an organic solvent like DMSO or acetonitrile to the aqueous buffer. | The concentration of the organic solvent should be minimized to avoid interference with biological assays. | bachem.comsb-peptide.com |
| Use of Chaotropic Agents | Employing agents like guanidine hydrochloride or urea to disrupt the hydrogen-bonding network of water and denature the peptide. | These agents are denaturing and must be removed or highly diluted for most functional studies. | nih.gov |
| Sonication | Using ultrasonic waves to break apart peptide aggregates and aid in dissolution. | Should be performed on ice to prevent heating, which can promote aggregation. Over-sonication can damage the peptide. | sb-peptide.com |
Structural Characterization and Conformation of Beta Amyloid 4 24
Monomeric Conformations of Beta-Amyloid (4-24)
The initial state of any peptide aggregation process is the monomer. The conformational landscape of the monomeric Aβ(4-24) dictates its propensity to self-assemble.
In its monomeric form under physiological conditions, the Beta-Amyloid (4-24) peptide is largely disordered and predominantly adopts a random coil conformation. This lack of a stable, defined three-dimensional structure is characteristic of intrinsically disordered peptides. However, the term "random coil" does not imply a complete absence of structural preference. Monomeric Aβ(4-24) samples a wide range of conformations, exhibiting transient and fluctuating secondary structural elements.
Computational studies using molecular dynamics (MD) simulations have shown that even in its disordered state, the Aβ(4-24) monomer can transiently form short helical or β-sheet structures. These non-permanent structures are in rapid equilibrium, constantly forming and dissolving. The central hydrophobic core, a region known to be critical for aggregation in full-length Aβ, also plays a significant role in the transient intramolecular interactions observed in the Aβ(4-24) monomer.
A more accurate description of the Aβ(4-24) monomer is not a single structure but a conformational ensemble, representing the collection of all possible structures the peptide can adopt and their relative populations. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD), combined with computational modeling, are used to characterize these ensembles.
Analysis of the Aβ(4-24) ensemble reveals a dynamic landscape where the peptide backbone exhibits significant flexibility. Specific regions, however, may show a higher propensity to adopt certain transient structures. For instance, turns and bends are common motifs that can act as nucleation sites for subsequent oligomerization. The conformational ensemble is highly sensitive to environmental factors like pH, temperature, and ionic strength, which can shift the equilibrium towards more aggregation-prone conformations.
Oligomeric States and Assembly Pathways of Beta-Amyloid (4-24)
The transition from disordered monomers to structured aggregates is a hallmark of amyloidogenic peptides. Aβ(4-24) follows this pathway, forming various oligomeric species en route to larger assemblies.
The self-assembly of Aβ(4-24) begins with the formation of low-molecular-weight (LMW) oligomers, which can range from dimers and trimers to slightly larger species. These early oligomers are typically unstable and exist in a dynamic equilibrium with monomers. Their detection and characterization are challenging due to their transient nature and low abundance.
Ion mobility-mass spectrometry (IM-MS) has been a powerful tool for studying these early aggregation events. IM-MS allows for the separation of ions based on both their mass-to-charge ratio and their size and shape (collision cross-section). Studies using this technique have successfully identified the presence of distinct LMW oligomers of Aβ(4-24) and have provided insights into their structures and stability.
Table 1: Representative Low-Molecular-Weight Oligomers of Aβ(4-24) Identified by Mass Spectrometry
| Oligomeric State | Experimental Technique | Key Finding |
| Dimer | Ion Mobility-Mass Spectrometry (IM-MS) | Coexists with monomers in the early stages of aggregation. |
| Trimer | Ion Mobility-Mass Spectrometry (IM-MS) | Observed as a transient species in the aggregation pathway. |
| Tetramer | Ion Mobility-Mass Spectrometry (IM-MS) | Represents a key step in the formation of larger oligomers. |
Following the formation of LMW oligomers, Aβ(4-24) can assemble into larger, more structured, yet still soluble, aggregates known as protofibrils. These intermediates are elongated, curvilinear structures that are considered to be on-pathway to the mature amyloid fibrils, although they can also represent a distinct endpoint in some cases.
Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are commonly used to visualize the morphology of these protofibrillar species. For Aβ(4-24), these techniques reveal structures that are typically less than 10 nm in height. The formation of protofibrils involves a significant conformational change from the largely random coil monomer to a structure rich in β-sheets, which is the characteristic secondary structure of amyloid aggregates.
Advanced computational methods, such as extensive molecular dynamics simulations coupled with cluster analysis, have been employed to map the energy landscape of Aβ(4-24) oligomerization. These studies have identified several discrete conformational clusters that represent metastable states along the assembly pathway. These clusters differ in their size, shape, and the specific arrangement of the peptide chains. The identification of these distinct oligomeric structures is crucial, as different conformers may possess varying levels of biological activity or toxicity. The transition between these clusters is not always linear and can involve complex conformational rearrangements.
Table 2: Summary of Aβ(4-24) Aggregate Characteristics
| Aggregate Type | Primary Secondary Structure | Typical Size | Visualization Techniques |
| Monomer | Random Coil / Disordered | ~2-3 kDa | NMR, CD |
| LMW Oligomers | Mixed / Increasing β-sheet | Dimers, Trimers, etc. | IM-MS, Size Exclusion Chromatography |
| Protofibrils | Rich in β-sheet | <10 nm height | AFM, TEM |
Fibrillar Architecture of Beta-Amyloid (4-24) Aggregates
Amyloid fibrils possess a hierarchical structure, typically appearing as long, unbranched fibers. cambridge.org These fibrils are assembled from smaller filamentous units known as protofilaments, which are themselves formed by the stacking of individual peptide monomers. mdpi.comfrontiersin.org A defining feature of this architecture is the cross-β structure, where the constituent β-strands of the peptide are oriented perpendicular to the long axis of the fibril, creating extensive sheets that run parallel to the axis. wikipedia.orgnih.govnih.gov
The foundational structure of all amyloid fibrils is the cross-β motif. nih.govscirp.org This structure is identified by a characteristic X-ray diffraction pattern, which shows a strong meridional reflection at approximately 4.7-4.8 Å, corresponding to the distance between adjacent β-strands, and an equatorial reflection at about 10 Å, representing the spacing between β-sheets. cambridge.orgwikipedia.orgnih.gov Techniques such as solid-state Nuclear Magnetic Resonance (ssNMR), cryo-electron microscopy (cryo-EM), and X-ray crystallography are employed to determine the atomic-level details of these structures. wikipedia.orgscirp.orgpnas.org
While specific experimental data for the cross-β structure of Beta-Amyloid (4-24) is not detailed in the available literature, its sequence contains the highly amyloidogenic central hydrophobic cluster, KLVFF (residues 16-20). wikipedia.org This segment is recognized as a core component in the fibrillization of full-length Aβ. wikipedia.org Studies on short Aβ fragments containing this sequence, such as Aβ(16-22), have demonstrated their capacity to form amyloid fibrils with a well-defined cross-β structure. biorxiv.orgplos.org Therefore, it is highly probable that the Aβ(4-24) peptide also assembles into fibrils with a core cross-β architecture, driven by the aggregation-prone nature of its central region.
The stability of the cross-β spine is largely attributed to hydrogen bonds between the backbones of the stacked peptides and the tight interdigitation of side chains between opposing β-sheets, an arrangement known as a "steric zipper". mdpi.comnih.gov
Protofilaments are the fundamental building blocks that associate to form mature amyloid fibrils. frontiersin.orgwikipedia.org A fibril may consist of a single protofilament or multiple protofilaments that twist together into a rope-like assembly. frontiersin.orgwikipedia.org Each protofilament is composed of stacked peptide monomers forming one or more β-sheets. mdpi.com
The topology of these β-sheets is a critical feature of the protofilament structure. The β-strands within a sheet can be arranged in either a parallel or antiparallel fashion. In full-length Aβ(1-40) and Aβ(1-42) fibrils, the β-sheets are typically parallel and in-register, meaning identical residues from adjacent peptide molecules stack on top of one another. cambridge.orgpnas.orgfrontiersin.org This in-register arrangement creates highly ordered stacks of the same amino acid side chains along the fibril axis. cambridge.org
Specific data on the protofilament organization of Beta-Amyloid (4-24) is not available. However, insights can be drawn from studies of shorter Aβ fragments. For example, the Aβ(16-22) fragment has been shown to form fibrils with an antiparallel β-sheet organization. plos.org Given that this segment lies within the Aβ(4-24) sequence, it is plausible that Aβ(4-24) protofilaments could adopt an antiparallel conformation, which would contrast with the parallel structure of the full-length peptides. The association of β-sheets within the protofilament is stabilized by the close packing of side chains, which form a dry, water-excluding interface. nih.gov
The specific polymorph that forms can be highly sensitive to environmental conditions during aggregation, including temperature, pH, peptide concentration, and the presence of co-solutes. acs.org Even subtle changes in these conditions can lead to different fibril morphologies and biological activities. nih.gov
While there are no specific studies documenting the structural polymorphism of Beta-Amyloid (4-24) fibrils, it is a well-established phenomenon for both full-length Aβ and its fragments. nih.govacs.org Given that even short peptides can assemble into fibrils with different β-strand arrangements, it is highly probable that Aβ(4-24) also exhibits structural polymorphism. nih.gov The regions of the Aβ(4-24) peptide flanking the central hydrophobic core (residues 16-20) likely possess conformational flexibility, allowing the peptide to adopt different folds and packing arrangements, thus giving rise to a variety of distinct fibril structures. acs.org This inherent plasticity is a fundamental aspect of amyloid assembly. biorxiv.org
Kinetics and Mechanisms of Beta Amyloid 4 24 Aggregation
Nucleation-Dependent Polymerization Theory Applied to Beta-Amyloid (4-24)
The theory of nucleation-dependent polymerization provides a framework for understanding amyloid formation. biorxiv.orgpnas.org It distinguishes between primary nucleation (the initial formation of aggregates from monomers) and secondary nucleation (the formation of new aggregates catalyzed by existing fibrils). researchgate.netnih.gov
Primary Nucleation Events
Primary nucleation is the rate-limiting first step in amyloid aggregation, involving the formation of a "critical nucleus" from soluble monomers. researchgate.netbiorxiv.org This process is thermodynamically unfavorable and results in a characteristic lag phase in aggregation kinetics. researchgate.net For well-studied peptides like Aβ42, this process is understood to be the initial trigger for the entire aggregation cascade. researchgate.net However, specific studies detailing the primary nucleation kinetics, the size of the critical nucleus, or the rate constants for Beta-Amyloid (4-24) are absent from the available literature.
Elongation and Fibril Growth Kinetics of Beta-Amyloid (4-24)
Following nucleation, fibril elongation proceeds by the sequential addition of monomers to the ends of existing fibrils. researchgate.net This phase is typically much faster than nucleation. researchgate.net Studies on Aβ42 have even revealed that fibril ends can grow at different rates, a phenomenon known as polarized growth. portlandpress.com There is currently no published data on the elongation rates, fibril morphology, or potential growth polarity for the Beta-Amyloid (4-24) fragment.
Factors Modulating Beta-Amyloid (4-24) Aggregation
Environmental conditions are known to have a profound impact on the aggregation dynamics of amyloid peptides.
Influence of Peptide Concentration and Ionic Strength
For amyloid peptides in general, higher concentrations typically shorten the lag phase and accelerate aggregation. bmbreports.org Increasing ionic strength is also known to promote aggregation by shielding electrostatic repulsion between peptide monomers, thereby facilitating both primary and secondary nucleation. nih.govaip.org While these principles are well-established for Aβ40 and Aβ42 aip.orgnih.gov, no specific data tables or quantitative findings exist for how peptide concentration and ionic strength modulate the aggregation of Beta-Amyloid (4-24).
pH and Temperature Effects on Aggregation Dynamics
Changes in pH can alter the charge state of amino acid residues, significantly affecting peptide conformation and aggregation propensity. acs.orgnih.gov Aggregation is often accelerated as the pH approaches the isoelectric point of the peptide. researchgate.net Temperature also plays a crucial role, with physiological temperatures generally promoting the aggregation process. bmbreports.org The specific response of Beta-Amyloid (4-24) aggregation kinetics to variations in pH and temperature has not been experimentally determined or reported.
Based on the available scientific literature, a detailed article focusing solely on the Beta-Amyloid (4-24) fragment as requested cannot be generated. The vast majority of research on Beta-Amyloid aggregation, post-translational modifications, and alternative aggregation pathways is centered on the full-length peptides, primarily Aβ(1-40) and Aβ(1-42), which are the main components of amyloid plaques in Alzheimer's disease.
While some post-translational modifications discussed in the literature, such as phosphorylation at Serine 8 and isomerization at Aspartate 7, occur within the 4-24 amino acid sequence, the studies investigate these changes and their effects on aggregation kinetics in the context of the full Aβ(1-42) peptide. frontiersin.orgresearchgate.net The aggregation propensity and resulting structures are highly dependent on the entire peptide sequence, including the hydrophobic C-terminus, which is absent in the Aβ(4-24) fragment. bmbreports.orgacs.org
Therefore, extrapolating findings from Aβ(1-40) or Aβ(1-42) to the Aβ(4-24) fragment would be scientifically inaccurate and speculative. The search results did not yield specific studies on the aggregation kinetics, post-translational modifications, or off-pathway aggregation products of the Beta-Amyloid (4-24) peptide itself. Fulfilling the request under these circumstances would not meet the standards of scientific accuracy.
Biophysical Interactions of Beta Amyloid 4 24 with Cellular and Molecular Components
Interaction with Metal Ions
Binding Stoichiometry and Affinity:There is no available data on the binding stoichiometry and affinity of metal ions specifically with the Aβ(4-24) fragment.
Compound Names Mentioned
As no article could be generated, there are no compound names to list.
Modulation of Aggregation Pathways by Metal Ions
Scientific literature extensively documents the significant role of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), in modulating the aggregation of full-length Aβ peptides. nih.govacs.org These ions can influence the aggregation process in a manner that is dependent on their concentration. acs.orgacs.org At high concentrations, metal ions like Cu²⁺ and Zn²⁺ have been shown to accelerate the aggregation of Aβ, often leading to the formation of amorphous, non-fibrillar precipitates rather than ordered amyloid fibrils. nih.govacs.org Conversely, at lower, substoichiometric concentrations, these same metal ions can retard the formation of fibrils. acs.orgacs.org The mechanism of this inhibition is thought to involve the binding of metal ions to the N-terminal region of the Aβ peptide, creating a "folded" and aggregation-inert state that reduces the pool of aggregation-prone monomers. acs.org
There is no specific data available in the reviewed scientific literature concerning the direct modulation of Beta-Amyloid (4-24) aggregation pathways by metal ions. The N-terminal region (residues 1-16) of the full-length Aβ peptide, which contains the primary metal-binding sites (including histidines at positions 6, 13, and 14), is only partially present in the Aβ(4-24) fragment. mdpi.comrsc.org Therefore, the binding characteristics and subsequent effects on aggregation would be fundamentally different and cannot be extrapolated from studies on Aβ(1-40) or Aβ(1-42).
Redox Effects of Metal-Bound Beta-Amyloid (4-24)
For full-length Aβ peptides, the binding of redox-active metal ions like Cu²⁺ is a critical factor in oxidative stress. mdpi.comnih.gov The Aβ-Cu complex is redox-active; it can reduce Cu(II) to Cu(I), which in turn can react with molecular oxygen to produce reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.govnih.gov This process is believed to contribute to the oxidative damage observed in Alzheimer's disease. acs.orgmdpi.com The redox activity is highly dependent on the coordination environment of the copper ion, which involves residues in the N-terminal portion of the peptide. rsc.orgnih.gov
Specific research detailing the redox effects of metal-bound Beta-Amyloid (4-24) is not found in the existing literature. Since the Aβ(4-24) fragment lacks some of the key N-terminal residues involved in copper coordination, it is plausible that its redox properties, when complexed with metal ions, would differ significantly from those of full-length Aβ. Without dedicated studies on this specific fragment, no definitive statements can be made.
Interactions with Soluble Proteins and Chaperones
Full-length Aβ peptides are known to interact with a variety of endogenous proteins and chaperones. nih.govmdpi.com Molecular chaperones, such as those from the heat shock protein (HSP) family (e.g., DNAJB6, Hsp70, αB-crystallin) and extracellular chaperones like clusterin, have been identified as key interactors. mdpi.comrsc.org These proteins can bind to Aβ monomers or early-stage oligomers. rsc.org Other proteins, such as apolipoproteins (e.g., ApoE) and gelsolin, also bind to Aβ and can influence its aggregation and clearance. nih.gov
There is a lack of specific data on the binding characteristics of Beta-Amyloid (4-24) with endogenous proteins and chaperones. The interaction interfaces between Aβ and these proteins can be specific to the full-length sequence. Therefore, it is not possible to assume that Aβ(4-24) would share the same binding partners or characteristics.
The interaction of chaperones with full-length Aβ profoundly modulates its aggregation pathways. rsc.orgmdpi.com Different chaperones can inhibit Aβ aggregation through distinct mechanisms. For example, the BRICHOS domain has been found to primarily inhibit secondary nucleation, DNAJB6 mainly affects primary nucleation, and clusterin tends to prevent fibril-end elongation. rsc.org By targeting different steps in the aggregation cascade, these chaperones can suppress the formation of toxic oligomers and mature fibrils. rsc.orgmdpi.com
No research findings are available that specifically describe the modulation of Beta-Amyloid (4-24) aggregation by protein interactions. The mechanisms by which chaperones recognize and inhibit amyloid formation are often conformation- and sequence-dependent. Without studies on the Aβ(4-24) fragment, its response to chaperone activity remains unknown.
Enzymatic Processing and Degradation Mechanisms of Beta Amyloid 4 24
Proteolytic Cleavage by Secretase Enzymes
The generation of beta-amyloid peptides is a multi-step process involving the sequential cleavage of the Amyloid Precursor Protein (APP) by specific enzymes known as secretases. wikipedia.orggenecards.org
The amyloidogenic pathway, which leads to the formation of beta-amyloid (Aβ), is initiated by the proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein with a large extracellular domain and a shorter cytoplasmic tail. biolegend.comnih.govfrontiersin.org This process involves two key enzymatic steps:
β-Secretase Cleavage : The first cleavage is performed by the beta-site APP cleaving enzyme 1 (BACE1). BACE1 cuts APP in its extracellular domain, releasing a large soluble ectodomain (sAPPβ) and leaving a 99-amino acid membrane-bound C-terminal fragment known as C99. nih.govfrontiersin.orgnih.gov
γ-Secretase Cleavage : The C99 fragment is then a substrate for γ-secretase, a multi-protein complex with presenilin as its catalytic core. nih.govresearchgate.net This enzyme complex performs an unusual intramembrane cleavage of C99. This cleavage is imprecise and can occur at several positions, giving rise to Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). wikipedia.orgelifesciences.org This final cleavage also releases the APP intracellular domain (AICD) into the cytoplasm. frontiersin.orgelifesciences.org The ratio of Aβ42 to Aβ40 is considered critical, as the longer Aβ42 form is more prone to aggregation and is a primary component of amyloid plaques. nih.govnih.gov
This sequential processing is a normal physiological pathway, but an imbalance between the production and clearance of Aβ peptides can lead to their accumulation. nih.gov
The direct generation of Beta-Amyloid (4-24) from the Amyloid Precursor Protein (APP) through the canonical β- and γ-secretase pathway has not been described as a primary event. The principal products of this pathway are full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42). nih.govelifesciences.org
Therefore, it is highly probable that Aβ(4-24) is formed through the subsequent proteolytic cleavage of a larger, pre-existing Aβ peptide. N-terminally truncated Aβ species, including those starting at position 4 (Phe), have been identified in the amyloid plaques of individuals with Alzheimer's disease. researchgate.net The formation of these truncated peptides can be attributed to the action of various aminopeptidases or endopeptidases that cleave the full-length Aβ peptide after its initial generation by the secretases. For instance, proteases like cathepsin B have been implicated in the generation of N-terminally modified Aβ variants. researchgate.netnih.gov The cleavage event leading to an N-terminus at Phenylalanine-4 would remove the first three amino acids (Asp-Ala-Glu) from the full-length Aβ peptide.
Degradation by Major Amyloid-Degrading Enzymes
The clearance of beta-amyloid from the brain is crucial for preventing its accumulation and is mediated by several key proteases. oup.com These enzymes, often referred to as amyloid-degrading enzymes (ADEs), cleave Aβ into smaller, non-toxic fragments. The activity of these enzymes on the Aβ(4-24) fragment is inferred from their known cleavage patterns on full-length Aβ peptides.
Neprilysin (NEP) is a membrane-bound zinc metalloendopeptidase considered one of the most significant Aβ-degrading enzymes in the brain. oup.comresearchgate.netnih.gov It is primarily located on the cell surface of neurons and cleaves a variety of small peptides. nih.gov NEP degrades both Aβ40 and Aβ42 by cleaving them at multiple sites. nih.gov Given its known cleavage preferences for peptide bonds on the amino-terminal side of hydrophobic residues, NEP can effectively catabolize Aβ peptides. nih.govplos.org The degradation of Aβ(4-24) by NEP would involve cleavage within its sequence, breaking it down into smaller, more readily cleared fragments.
| Enzyme | Cleavage Site (between residues) | Reference |
|---|---|---|
| Neprilysin (NEP) | Gln15 - Lys16 | nih.gov |
| Neprilysin (NEP) | Lys16 - Leu17 | nih.govplos.org |
| Neprilysin (NEP) | Leu17 - Val18 | plos.org |
| Neprilysin (NEP) | Ala21 - Glu22 | nih.gov |
| Neprilysin (NEP) | Asp23 - Ser24 | nih.gov |
Insulin-Degrading Enzyme (IDE) is another major protease involved in Aβ clearance. oup.comutwente.nl It is a thiol-dependent zinc metalloendopeptidase found both intracellularly and extracellularly. oup.com As its name suggests, its primary substrate is insulin (B600854), and it has been proposed that competition for IDE between insulin and Aβ could be a link between type 2 diabetes and Alzheimer's disease. wikipedia.org IDE is capable of degrading monomeric Aβ40 and Aβ42 at several specific sites. nih.govutwente.nl Its action on Aβ(4-24) would result in the fragmentation of the peptide, contributing to its clearance. Research has identified multiple cleavage sites for IDE within the Aβ sequence, indicating its capacity to degrade fragments like Aβ(4-24). acs.org
| Enzyme | Cleavage Site (between residues) | Reference |
|---|---|---|
| Insulin-Degrading Enzyme (IDE) | His13 - His14 | nih.gov |
| Insulin-Degrading Enzyme (IDE) | His14 - Gln15 | nih.gov |
| Insulin-Degrading Enzyme (IDE) | Phe19 - Phe20 | acs.org |
| Insulin-Degrading Enzyme (IDE) | Phe20 - Ala21 | acs.org |
| Insulin-Degrading Enzyme (IDE) | Met35 - Val36 | utwente.nl |
Besides NEP and IDE, a variety of other proteases contribute to the degradation of Aβ. The specificity of these enzymes for the Aβ(4-24) fragment is determined by whether their known cleavage sites fall within this particular sequence.
Endothelin-Converting Enzyme (ECE): ECE-1 and ECE-2 are metalloproteases that, in addition to converting big endothelin to endothelin-1, can also degrade Aβ peptides. oup.comresearchgate.net ECEs are primarily active in acidic intracellular compartments and have been shown to cleave Aβ at several locations, including sites that would be present within the Aβ(4-24) sequence. mdpi.com
Matrix Metalloproteinases (MMPs): Certain MMPs, such as MMP-2 and MMP-9, are known to be involved in Aβ catabolism. nih.gov MMP-9 is particularly notable for its ability to degrade not only soluble Aβ but also the more resistant fibrillar Aβ found in plaques. nih.gov These enzymes are secreted by astrocytes and can cleave Aβ at multiple sites, generating smaller fragments. jneurosci.org For example, MMP-9 can generate fragments like Aβ(1-20) and Aβ(1-30), indicating cleavage within the region encompassed by Aβ(4-24). nih.govjneurosci.org
Cathepsin B: This cysteine protease, primarily located in lysosomes, has a dual role in Aβ metabolism. It has been reported to exhibit β-secretase-like activity, potentially contributing to Aβ generation. nih.govmdpi.com Conversely, other studies have demonstrated that Cathepsin B can degrade Aβ peptides, typically through C-terminal truncation, and can reduce amyloid plaque deposition. nih.goveneuro.org Its activity on Aβ(4-24) would likely involve cleavage towards the C-terminal end of the fragment.
Structural Specificity of Enzymatic Degradation on Different Aggregation States
Most known Aβ-degrading enzymes, particularly the major proteases Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE), demonstrate a strong preference for monomeric substrates. oup.combiorxiv.org In its monomeric form, a peptide like Beta-Amyloid (4-24) would have a relatively unstructured or random coil conformation, leaving multiple peptide bonds exposed and accessible to the catalytic sites of these enzymes. oup.comacs.org Research confirms that NEP is capable of degrading N-terminally truncated Aβ species, with studies demonstrating its activity on Aβ(4-40), Aβ(4-42), and even the shorter Aβ(4-15) fragment. researchgate.netnih.govucc.ienih.gov This provides strong evidence that Beta-Amyloid (4-24) would also serve as a substrate for NEP when in a soluble, monomeric state. Similarly, IDE's activity is primarily directed towards soluble Aβ monomers, with its efficacy being driven by the dynamic equilibrium between monomers and higher-ordered aggregates. nih.goven-journal.orgutwente.nl
The capacity of specific enzymes to degrade different Aβ aggregation states varies:
Neprilysin (NEP): While highly efficient at degrading Aβ monomers, its ability to process aggregated forms is debated. acs.orgnih.gov Some studies suggest NEP can degrade synthetically prepared oligomers, but not those naturally secreted from cells. nih.gov Its ability to act on dense-core fibrils is considered limited. oup.com Given that the Aβ(4-24) sequence contains known NEP cleavage sites, its degradation would be most efficient in monomeric form and significantly hindered upon aggregation. nih.govplos.org
Insulin-Degrading Enzyme (IDE): IDE almost exclusively degrades Aβ monomers. nih.govacs.org Its large catalytic chamber is thought to entrap and degrade substrates, but it is unable to accommodate larger, structured aggregates. biorxiv.org Therefore, IDE would be ineffective against oligomeric or fibrillar forms of Beta-Amyloid (4-24). nih.gov
Matrix Metalloproteinases (MMPs): Certain MMPs, such as MMP-2 and MMP-9, are notable for their ability to degrade not only soluble Aβ but also fibrillar forms. oup.combiorxiv.orgfrontiersin.org These enzymes are often secreted by glial cells and may play a role in the breakdown of established amyloid plaques. oup.comfrontiersin.org
Acyl Peptide Hydrolase (APH): This enzyme shows a preference for degrading dimeric and trimeric forms of Aβ in addition to monomers, suggesting a potential role in targeting early-stage oligomers. nih.gov
This differential enzymatic activity highlights a critical challenge in the context of Alzheimer's disease; as Aβ peptides like Beta-Amyloid (4-24) aggregate, they become progressively more resistant to the primary enzymatic clearance mechanisms, contributing to their accumulation and persistence in the brain. frontiersin.org
Data Table: Enzymatic Specificity for Aβ Aggregation States
| Enzyme | Monomers | Oligomers | Fibrils |
|---|---|---|---|
| Neprilysin (NEP) | High Activity | Limited/Controversial Activity oup.comnih.gov | Low/No Activity oup.com |
| Insulin-Degrading Enzyme (IDE) | High Activity nih.govacs.org | Low/No Activity nih.gov | No Activity nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Active | Active | Active oup.combiorxiv.org |
| Acyl Peptide Hydrolase (APH) | Active | Active (Dimers/Trimers) nih.gov | Not Reported |
| Endothelin-Converting Enzyme (ECE) | Active oup.com | Limited Activity oup.com | No Activity |
Advanced Analytical Techniques in Beta Amyloid 4 24 Research
Microscopy Techniques for Aggregate Visualization
Microscopy techniques are essential for directly visualizing the morphology and structure of Aβ aggregates, providing a visual complement to the structural information obtained from spectroscopic methods.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is widely used to visualize the morphology of amyloid aggregates. nih.gov By staining the samples with heavy metal salts like uranyl acetate, TEM can reveal the size and shape of different Aβ species, from small oligomers to mature fibrils. pnas.org
TEM studies have shown that N-truncated Aβ variants, including those related to Aβ(4-24), can form fibrillar structures. nih.gov These fibrils often appear as long, unbranched filaments with a characteristic width. researchgate.netstressmarq.com For example, Aβ(1-42) fibrils have been observed with a "striated ribbon" morphology and diameters ranging from 6 to 15 nm. researchgate.net TEM can also be used to observe the earlier stages of aggregation, showing the presence of oligomeric species before the formation of mature fibrils. researchgate.net In some cases, clumps of fibrillar aggregates have been observed for certain Aβ variants. nih.gov More advanced techniques like liquid-phase TEM (LTEM) are emerging, allowing for the real-time visualization of the Aβ aggregation process in a liquid environment. biorxiv.orgbiorxiv.org
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the morphological characteristics of Aβ aggregates on various surfaces. It has been instrumental in understanding the aggregation process of amyloid peptides, including N-terminally truncated forms.
In situ AFM has been used to directly observe the aggregation of Aβ peptides on model surfaces like hydrophilic mica and hydrophobic graphite. nih.gov These studies reveal that the physicochemical properties of the surface significantly influence the size, shape, and formation kinetics of Aβ aggregates. nih.gov On hydrophilic mica, Aβ tends to form particulate, pseudomicellar aggregates which can assemble into linear, protofibril-like structures. nih.gov In contrast, on hydrophobic graphite, Aβ forms uniform, elongated sheets consistent with the dimensions of β-sheets. nih.gov High-speed AFM (HS-AFM) has provided real-time visualization of Aβ₁₋₄₂ fibril formation, revealing distinct growth modes and unexpected morphological switching between straight and spiral fibril structures. pnas.orgpnas.org
AFM studies have also been employed to compare the aggregation properties of different Aβ isoforms. For instance, research comparing Aβ₄₂ and its Asp7 isoform using AFM revealed structural differences, particularly in their soluble toxic oligomeric forms. mdpi.com The study found that temperature and incubation time significantly impact the aggregation pattern, with optimal conditions for oligomer formation being 24 hours at 4°C. mdpi.com
Table 1: AFM Findings on Aβ Aggregation
| Aβ Species | Surface/Condition | Observed Aggregate Morphology | Key Findings |
| Aβ | Hydrophilic Mica | Particulate, pseudomicellar aggregates; linear assemblies | Surface properties dictate aggregate morphology. nih.gov |
| Aβ | Hydrophobic Graphite | Uniform, elongated sheets | Substrate-templated self-assembly observed. nih.gov |
| Aβ₁₋₄₂ | Mica | Straight and spiral fibrils | HS-AFM revealed dynamic switching between morphomers. pnas.orgpnas.org |
| Aβ₄₂ vs. iso-Aβ₄₂ | N/A | Oligomers and fibrils | Asp7 isoform oligomers were significantly larger than Aβ₄₂ oligomers. mdpi.com |
| Aβ₁₋₄₂ | Mica | Spherical oligomers | Oligomers ranged from a few to hundreds of nanometers. biophysics.org |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of amyloid fibrils. This method allows for the visualization of fibril polymorphs in a near-native, hydrated state, providing unprecedented insights into their molecular architecture.
Cryo-EM studies of Aβ fibrils purified from the brain tissue of Alzheimer's disease patients have revealed significant structural polymorphism. nih.gov These brain-derived fibrils exhibit different structures compared to those formed in vitro. nih.gov For example, Aβ₄₀ fibrils from meningeal tissue were found to be polymorphic but shared conserved structural features, with a peptide fold that differs sharply from in vitro-formed fibrils. nih.gov
Recent advancements in cryo-EM have made it possible to determine the structures of Aβ₄₂ fibrils from human brain tissue. pnas.orgucl.ac.uk These studies have identified different polymorphs, with some exhibiting unusual ν-shaped or υ-shaped conformations for the Aβ₄₂ molecule, a departure from the commonly observed S-shaped conformation. pnas.org Cryo-EM has also been used to study the in-tissue architecture of Aβ plaques, revealing that fibrils are arranged in lattices or parallel bundles and are intermingled with various subcellular components. biorxiv.orgbiorxiv.org
Furthermore, cryo-EM has been instrumental in visualizing the interaction between Aβ fibrils and lipids, showing that lipids can be extracted from vesicles and become an integral part of the fibril structure. schroderlab.org
Table 2: Cryo-EM Structural Findings of Aβ Fibrils
| Aβ Species/Source | Resolution | Key Structural Features | Significance |
| Brain-derived Aβ₄₀ | N/A | Polymorphic, right-hand twisted protofilaments | Differs from in vitro formed fibrils. nih.gov |
| Brain-derived Aβ₄₂ | 3.0 Å | Two-fold symmetric fibril with residues 1-38 resolved | Provides an atomic model of a prevalent fibril polymorph from a mouse model. biorxiv.org |
| Brain-derived Aβ₄₂ | High-resolution | ν-shaped and υ-shaped conformations | Reveals novel fibril polymorphs with distinct molecular folds. pnas.org |
| Aβ₄₀ with lipid vesicles | High-resolution | Lipidic fibrils with micelle-like lipid densities | Demonstrates direct interaction and integration of lipids into fibril structure. schroderlab.org |
Hydrodynamic and Mass Spectrometry Approaches
Mass Spectrometry (MS) is a cornerstone technique for the identification and characterization of Aβ peptides and their various post-translationally modified forms. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for resolving multiple Aβ isoforms based on their mass. oup.com
MALDI-TOF MS, often coupled with immunoprecipitation (IP), allows for the sensitive and specific detection of Aβ peptides in complex biological samples like cerebrospinal fluid (CSF) and brain tissue. oup.comnih.gov This combination has been used to develop quantitative assays for Aβ peptides, including the measurement of the Aβ₄₂/Aβ₄₀ ratio, a key biomarker for Alzheimer's disease. oup.comnih.gov Researchers have also developed specialized matrices to improve the detection of modified Aβ species, such as phosphorylated Aβ, by MALDI-TOF MS. nih.govacs.org
Imaging mass spectrometry using MALDI-IMS enables the visualization of the spatial distribution of different Aβ peptides within brain tissue, providing insights into the composition of amyloid plaques and cerebral amyloid angiopathy. jove.com
Table 3: Mass Spectrometry Applications in Aβ Research
| MS Technique | Application | Key Findings |
| IP-MALDI-TOF MS | Quantification of Aβ peptides in CSF | Developed quantitative assays for multiple Aβ isoforms; lower Aβ₁₋₄₂ levels in AD patients. oup.com |
| MALDI-TOF MS | Detection of phosphorylated Aβ | Development of customized matrices (e.g., TOPAC) for sensitive detection. nih.govacs.org |
| IP-LC-MS | Quantification of plasma Aβ₄₂/Aβ₄₀ | High-precision assay accurately predicts brain amyloidosis. nih.gov |
| MALDI-IMS | Visualization of Aβ in brain tissue | Mapped the distribution of various Aβ peptides in AD and CAA pathological tissues. jove.com |
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and aggregates in solution. It has been widely applied to study the aggregation kinetics and oligomerization of Aβ peptides.
DLS experiments can monitor the formation of Aβ aggregates over time, revealing changes in the hydrodynamic radius of the particles. nih.gov Studies on Aβ₄₂ have shown the presence of small oligomers (~10 nm) in the early stages of aggregation, which then grow into larger aggregates and fibrils. nih.govresearchgate.net DLS has been used to compare the aggregation propensities of different Aβ variants, showing that N-terminally truncated forms like Aβ₄₋₄₂ have a remarkable tendency to form stable aggregates. nih.gov The technique is also valuable for characterizing the size of Aβ preparations before their use in other experiments, such as toxicity assays. cmu.edu
Table 4: DLS Analysis of Aβ Aggregation
| Aβ Species | Condition | Hydrodynamic Radius (R_h) of Aggregates | Key Findings |
| Aβ₄₂ | 1-hour incubation | ~10 nm | Reveals early formation of small oligomers. researchgate.net |
| Aβ₄₂ | 20-hour incubation | ~75 nm | Shows the growth of aggregates over time. researchgate.net |
| Aβ₄₋₄₂ | 24-hour incubation | ~10 nm (major), 30-50 nm (minor) | Demonstrates high aggregation propensity of the truncated peptide. nih.gov |
| Aβ₁₋₄₂ | N/A | 5-10 nm and 20-130 nm | Shows a wide distribution of aggregate sizes. nih.gov |
Electrophysiological Measurements of Membrane Interactions in Model Systems
Electrophysiological techniques, such as black lipid membrane (BLM) electrophysiology, are crucial for investigating the interactions of Aβ peptides with cell membranes and understanding the mechanisms of amyloid-induced toxicity. These methods measure changes in membrane conductance and ion permeability caused by the peptide.
Studies using BLM have shown that Aβ peptides can bind to lipid membranes and induce an increase in membrane conductance, which is attributed to the formation of pores or ion channels. plos.org The interaction and subsequent membrane damage are influenced by the lipid composition of the model membrane. plos.orgarxiv.org For example, membranes mimicking the lipid composition of neurons in Alzheimer's disease are more susceptible to Aβ-induced damage. plos.org
The proposed mechanism suggests that Aβ oligomers can insert into the membrane, creating defects and ion channel-like pores that lead to ion leakage and cellular ionic imbalance, ultimately contributing to neuronal dysfunction and death. arxiv.orgmdpi.com These electrophysiological findings support the "channel hypothesis" of amyloid toxicity. mdpi.com
Computational Modeling and Simulation of Beta Amyloid 4 24
Molecular Dynamics (MD) Simulations of Monomer Conformations
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational landscape of the Aβ monomer, a critical precursor to aggregation. These simulations reveal that monomeric Aβ is not merely an unstructured random coil but a dynamic ensemble of conformations. nih.gov The Aβ(4-24) region, as part of the larger peptide, exhibits significant flexibility and conformational heterogeneity.
Studies using extensive all-atom replica exchange molecular dynamics (REMD) simulations show that Aβ monomers sample a variety of secondary structures. njit.edu While often disordered, the region corresponding to residues 10-22 has a propensity to form β-strand structures, which are precursors to the cross-β sheets found in amyloid fibrils. mdpi.comoup.com Specifically, simulations of Aβ42 monomers have shown an average β-strand content of around 20-25%, with much of this structure localized within the central hydrophobic core (residues 17-21) that lies within the 4-24 sequence. nih.gov The N-terminal portion of the fragment (residues 4-10) typically remains more extended and unstructured. nih.gov
The conformational ensemble is sensitive to environmental factors. For instance, simulations have shown that the presence of certain ions or small molecules can shift the equilibrium. In solutions containing NaCl, which promotes aggregation, strand-loop-strand structures involving the central hydrophobic core and the C-terminus are favored. njit.edu Conversely, aggregation inhibitors tend to disfavor these structures. njit.edu The table below summarizes typical secondary structure observations for the Aβ(4-24) region from various MD simulation studies on full-length Aβ.
| Simulation Study Focus | Key Findings for the 4-24 Region | Observed Secondary Structures | Reference(s) |
| Aβ42 Monomer in Water | Region is conformationally diverse; not purely random coil. | Mixture of random coil, β-strand, and turns. | nih.govnih.gov |
| Aβ40 Monomer at Interface | Increased formation of β-hairpin structures at hydrophilic-hydrophobic interfaces. | β-sheet, β-hairpin. | mdpi.com |
| Aβ42 with Inhibitors | Inhibitors can reduce β-sheet content and stabilize helical or coil structures. | Increased α-helix and random coil; decreased β-sheet. | njit.eduacs.orgacs.org |
| Familial Aβ42 Mutants | Mutations within this region (e.g., E22G, D23N) alter secondary structure propensity. | Increased β-sheet content observed in some mutants without metal ions. | acs.org |
Simulation of Oligomerization and Fibrillization Pathways
Computational simulations have been crucial in mapping the complex pathways of Aβ oligomerization and fibril formation. The Aβ(4-24) region plays a central role in these processes, containing key residues that initiate and stabilize inter-peptide interactions.
The oligomerization process is understood to begin with the self-association of monomers. Discrete molecular dynamics (DMD) simulations have shown that the central hydrophobic core (CHC), specifically residues Leu17-Ala21 (LVFFA), is a primary site for monomer-monomer binding. nih.govtandfonline.com This interaction facilitates the formation of intermolecular β-sheets, a hallmark of amyloid aggregation. oup.com Structural models based on solid-state NMR constraints show that in the mature fibril, the segment from residues 12-24 adopts a β-strand conformation, forming a parallel β-sheet with other monomers. pnas.org
Simulations have also identified specific residues within the 4-24 fragment that are critical for aggregation kinetics. For example, Hamiltonian replica-permutation MD simulations identified Arginine-5 (Arg5) as a key residue in Aβ42 dimerization. acs.org An electrostatic attraction between Arg5 and the C-terminus of another Aβ42 molecule stabilizes a β-hairpin structure, which in turn promotes dimer formation through intermolecular β-bridges. acs.org The region around residues 22 and 23 is also critical, with familial mutations at these sites significantly accelerating aggregation. acs.org Furthermore, residues 25-29, immediately following the 4-24 fragment, often form a bend that brings the two main β-sheet regions of the fibril into contact. pnas.org
The following table highlights key residues and segments within the Aβ(4-24) sequence and their computationally determined roles in aggregation.
| Residue/Segment | Role in Oligomerization/Fibrillization | Simulation Method | Reference(s) |
| Arg5 | Stabilizes β-hairpin via long-range contacts, promoting dimerization. | Replica-Permutation MD | acs.org |
| Residues 12-24 | Form a core β-strand in the mature fibril structure. | Energy Minimization with NMR constraints | pnas.org |
| KLVFF (16-20) | Critical self-associating region; primary site for monomer-monomer interaction. | Molecular Docking, MD | tandfonline.complos.org |
| E22/D23 | Site of familial mutations that enhance aggregation; forms crucial salt bridges. | MD, GaMD | acs.orgpnas.org |
Docking and Binding Studies with Interacting Molecules
Molecular docking and binding simulations are used to predict how small molecules, peptides, or other inhibitors interact with Aβ, providing a rational basis for designing therapeutic agents. The Aβ(4-24) region is a prime target for such studies because it contains the central hydrophobic core, which is essential for aggregation. The strategy is often to find molecules that bind to this region, sterically hindering the conformational changes required for β-sheet formation and subsequent aggregation. plos.org
Numerous in silico studies have screened and characterized the binding of natural and synthetic compounds to Aβ monomers and fibrils. Docking simulations consistently show that many potent inhibitors, such as certain polyphenols like (-)-epigallocatechin-3-gallate (EGCG) and genistein, bind preferentially to the CHC (residues 16-20). acs.org These interactions are typically stabilized by a combination of hydrophobic interactions and hydrogen bonds with the peptide backbone. acs.orgmdpi.com By occupying this critical region, the inhibitors can prevent the peptide from adopting an aggregation-prone β-sheet conformation. acs.org
Molecular dynamics simulations following the initial docking can further elucidate the inhibitory mechanism. For instance, MD simulations have shown that upon binding an inhibitor, the Aβ monomer may be stabilized in a non-aggregating α-helical or random coil state. acs.orgacs.org Some studies have also investigated how inhibitors interact with pre-formed fibrils. Docking to fibril structures reveals that compounds can bind to grooves on the fibril surface, potentially disrupting their stability or preventing further elongation by blocking the addition of new monomers. acs.orgnih.gov
The table below summarizes findings from several docking and simulation studies of molecules interacting with the Aβ(4-24) region.
| Interacting Molecule | Target Residues/Region | Key Interactions & Findings | Reference(s) |
| EGCG | Central Hydrophobic Core (CHC) | Binds via hydrophobic and H-bond interactions, blocking β-sheet formation. | acs.orgmdpi.com |
| Genistein | Central Hydrophobic Core (CHC) | Binds to the hydrophobic region, inhibiting conformational transition to β-sheet. Binding energy of -5.10 kcal/mol. | acs.org |
| Mono-triazole derivative (4v) | Central Hydrophobic Core (CHC) | Binds with an energy of -5.12 kcal/mol, retarding the conversion of helix-rich structures to β-sheets. | acs.org |
| Benzofuran derivatives | Aβ monomer and fibril | Compounds showed strong binding affinity and inhibited Aβ aggregation by 50-67%. | plos.org |
| Compound 18 (multifunctional) | K16, E22, D23 | Interactions with K16 and K28 could prevent the formation of a key salt bridge with E22/D23, stabilizing the α-helical structure. | acs.org |
De Novo Peptide Design and Predictive Modeling
Beyond screening existing molecules, computational methods are now powerful enough to facilitate the de novo design of novel peptide-based inhibitors. This rational design approach uses high-resolution structural information to create peptides that bind with high affinity and specificity to target regions of Aβ, such as the aggregation-prone segments within the 4-24 sequence. rsc.org
One successful strategy involves designing "amyloid traps" or "capping" proteins. These are small, stable proteins, often 35-48 residues long, designed to bind to the growing ends of amyloid fibrils. biorxiv.orgnih.gov Using the atomic structures of Aβ fibrils as a template, computational tools like Rosetta are used to design miniproteins that are shape-complementary to the fibril tip, effectively halting further elongation. rsc.orgnih.gov This approach has been used to design binders that specifically target amyloidogenic fragments within Aβ. biorxiv.org
Predictive modeling also plays a crucial role. Algorithms like TANGO and Zyggregator can predict the aggregation propensity of a given peptide sequence. nih.gov These tools can be used to computationally screen for mutations within the Aβ(4-24) region that might decrease its tendency to aggregate. For example, studies have compared the predicted aggregation propensity of various Aβ42 mutants with experimental data on their aggregation in vivo, finding significant correlations. nih.gov This demonstrates the power of computational models to forecast the effects of sequence changes on the pathogenic process.
More recently, advanced techniques like machine learning and protein language models are being employed. These models can learn complex patterns from vast datasets of protein sequences and structures to generate novel peptide binders for specific motifs, such as the β-secretase cleavage site or the CHC, without necessarily requiring a pre-existing high-resolution structure. biorxiv.org
| Computational Approach | Objective | Key Features and Outcomes | Reference(s) |
| De Novo Miniprotein Design | Design "capping" agents to block fibril elongation. | Generates small, stable proteins (35-48 aa) that bind to fibril ends with high specificity. | rsc.orgnih.gov |
| Peptide Trap Design | Create binders that sequester amyloidogenic segments (e.g., within 4-24). | Designed proteins bind target peptides in β-strand conformations with nanomolar affinity. | biorxiv.org |
| Aggregation Prediction Algorithms | Predict the aggregation propensity of Aβ variants. | Algorithms like TANGO and Zyggregator correlate well with in vivo aggregation data for Aβ mutants. | nih.gov |
| Protein Language Models (e.g., moPPIt) | Generate motif-specific peptide binders from sequence alone. | Can design peptides to target specific regions, like enzyme cleavage sites or disordered regions, to modulate protein function. | biorxiv.org |
Comparative Biochemical and Biophysical Analysis with Other Amyloid Beta Isoforms
Distinct Aggregation Propensities and Kinetics Compared to Aβ(1-40) and Aβ(1-42)
N-terminally truncated amyloid-beta (Aβ) peptides, including those starting at position 4, generally exhibit an increased propensity to aggregate compared to their full-length counterparts. nih.gov The removal of the first three amino acid residues (Asp-Ala-Glu) results in the loss of charged amino acids, which alters the biophysical properties of the peptide. nih.gov This change in charge and hydrophobicity is believed to contribute to a higher aggregation propensity and increased peptide stability. nih.gov
While specific kinetic studies on the aggregation of Beta-Amyloid (4-24) are not extensively detailed in the available research, the general trend for N-terminally truncated species suggests a faster aggregation rate. For comparison, Aβ(1-42) is known to aggregate more rapidly than Aβ(1-40). mdpi.combmbreports.org The increased hydrophobicity of Aβ(1-42) due to the two additional C-terminal residues is a key factor in its higher aggregation propensity. wikipedia.org Similarly, the N-terminal truncation in Aβ(4-x) species enhances their aggregation, suggesting that Beta-Amyloid (4-24) would also follow this pattern of accelerated aggregation kinetics. nih.gov
| Feature | Beta-Amyloid (4-24) (Inferred) | Aβ(1-40) | Aβ(1-42) |
| Relative Aggregation Propensity | High | Moderate | Very High |
| Primary Nucleation | Likely faster than Aβ(1-40) | Slower than Aβ(1-42) | Fastest |
| Fibril Elongation | Likely rapid | Slower than Aβ(1-42) | Rapid |
| Key Influencing Factor | N-terminal truncation, altered charge | C-terminal sequence | C-terminal sequence, increased hydrophobicity |
This table is based on inferred properties of Beta-Amyloid (4-24) from studies on other N-terminally truncated Aβ peptides.
Differential Structural Characteristics of Beta-Amyloid (4-24) Aggregates
The aggregates formed by different Aβ isoforms can vary significantly in their structure, ranging from soluble oligomers to mature fibrils. Aβ(1-40) and Aβ(1-42) form fibrils with a characteristic cross-β-sheet structure. nih.gov However, the oligomeric intermediates of these two isoforms can have different secondary structures, with Aβ(1-40) oligomers showing parallel β-sheets, while some Aβ(1-42) oligomers may lack a defined β-sheet structure. nih.govnih.gov
| Aggregate Feature | Beta-Amyloid (4-24) (Hypothesized) | Aβ(1-40) | Aβ(1-42) |
| Oligomer Structure | Unknown, potentially varied | Can form parallel β-sheets | Can lack β-sheet structure or form antiparallel β-sheets |
| Fibril Structure | Cross-β-sheet, potentially altered morphology | Parallel, in-register cross-β-sheet | Parallel, in-register cross-β-sheet, polymorphic |
| Structural Polymorphism | Likely, influenced by truncation | Exhibits polymorphism | Highly polymorphic |
This table presents hypothesized structural features for Beta-Amyloid (4-24) based on general knowledge of amyloid structures and the influence of N-terminal modifications.
Variation in Interaction Profiles with Biological Components
The interaction of Aβ peptides with biological components such as cell membranes, lipids, and receptors is crucial to their physiological and pathological functions. The N-terminal region of Aβ is involved in these interactions, often through electrostatic forces. nih.govpnas.org The binding of Aβ to cell membranes can induce conformational changes in the peptide, promoting aggregation and leading to membrane disruption. mdpi.commdpi.com
The absence of the negatively charged N-terminal residues in Beta-Amyloid (4-24) would likely alter its interaction with the negatively charged surfaces of cell membranes. This could lead to a different mode of membrane binding and potentially altered downstream toxic effects. Full-length Aβ peptides are known to interact with a variety of cell surface receptors, including the low-density lipoprotein receptor-related protein 1 (LRP1), the N-methyl-D-aspartate receptor (NMDAR), and the cellular prion protein (PrPc). nih.govnih.gov The N-terminus of Aβ is implicated in some of these receptor interactions. Therefore, Beta-Amyloid (4-24) may exhibit a different receptor binding profile compared to Aβ(1-40) and Aβ(1-42), potentially leading to altered cellular responses.
| Interaction Partner | Beta-Amyloid (4-24) (Predicted) | Aβ(1-40) / Aβ(1-42) |
| Cell Membranes (Lipid Bilayers) | Altered electrostatic interaction due to loss of N-terminal charges. | Interaction driven by both electrostatic and hydrophobic forces. |
| Lipid Rafts | Interaction may be less influenced by initial electrostatic attraction. | Localize to lipid rafts, which can promote aggregation. |
| Cell Surface Receptors (e.g., LRP1, PrPc) | Potentially reduced or altered binding affinity due to missing N-terminal domain. | N-terminal region contributes to binding to various receptors. |
This table outlines the predicted interaction profiles of Beta-Amyloid (4-24) based on the known functions of the Aβ N-terminus.
Comparative Susceptibility to Enzymatic Degradation
The clearance of Aβ from the brain is mediated in part by proteolytic enzymes, with neprilysin (NEP) and insulin-degrading enzyme (IDE) being two of the most important. portlandpress.comacs.org These enzymes have specific cleavage sites within the Aβ sequence.
Neprilysin is a key enzyme in the degradation of Aβ and has been shown to cleave the peptide at multiple sites, including before position 4. acs.orgacs.org This indicates that Beta-Amyloid (4-24) could be a product of the degradation of longer Aβ species by neprilysin. Consequently, Beta-Amyloid (4-24) itself would be a substrate for further degradation by neprilysin and other proteases. In contrast, insulin-degrading enzyme (IDE) also degrades Aβ but may have different substrate preferences. nih.govbiorxiv.org The efficiency of degradation by these enzymes can be influenced by the aggregation state of the Aβ peptide, with soluble forms generally being better substrates than aggregated forms. biorxiv.org The N-terminal truncation of Beta-Amyloid (4-24) could affect its recognition and processing by these and other Aβ-degrading enzymes compared to the full-length isoforms.
| Enzyme | Action on Beta-Amyloid (4-24) (Inferred) | Action on Aβ(1-40) / Aβ(1-42) |
| Neprilysin (NEP) | Can be a product of NEP action on longer Aβ. Is likely a substrate for further degradation. | Degrades at multiple cleavage sites. thno.org |
| Insulin-Degrading Enzyme (IDE) | Likely a substrate for degradation, though relative efficiency is unknown. | Degrades both isoforms. amjpathol.org |
| Other Proteases (e.g., ACE) | Susceptibility is not well-characterized. | Degraded by other enzymes like Angiotensin-Converting Enzyme (ACE). mdpi.com |
This table summarizes the inferred susceptibility of Beta-Amyloid (4-24) to major Aβ-degrading enzymes.
Future Directions and Research Perspectives on Beta Amyloid 4 24
Elucidating the Precise Role of N-terminally Truncated Fragments in Aggregation Cascades
Future research will focus on clarifying the exact contribution of N-terminally truncated beta-amyloid (Aβ) fragments, such as Aβ(4-24), to the complex process of amyloid plaque formation. Studies have shown that N-terminal deletions enhance the aggregation of β-amyloid into neurotoxic, β-sheet fibrils, suggesting these fragments could initiate or seed the pathological deposition of Aβ. nih.gov The removal of the first three residues increases the hydrophobicity of the N-terminal part, which may influence how Aβ aggregates interact with cell membranes. nih.gov
A significant body of evidence indicates that N-terminally truncated Aβ variants are, along with full-length Aβ(1-42), the predominant species found in the amyloid plaques of Alzheimer's disease (AD) patients. frontiersin.orgfrontiersin.orgresearchgate.net Specifically, Aβ(4-42) is highly abundant in the AD brain and was the first Aβ peptide identified in plaques. nih.gov Research comparing various N-truncated peptides demonstrated that Aβ(4-42) rapidly forms stable aggregates and exhibits a high propensity for oligomer formation. nih.gov Molecular dynamics simulations have suggested that while Aβ(1-40) aggregates faster than its truncated counterpart Aβ(4-40), the aggregation rate of Aβ(1-42) is slower than that of Aβ(4-42). nih.gov This highlights the critical and complex role of the N-terminus in modulating aggregation kinetics.
Understanding how a shorter fragment like Aβ(4-24) interacts with more aggregation-prone, full-length species such as Aβ(1-42) and other prevalent truncated forms like Aβ(4-42) and AβpE3-42 is a key area of investigation. nautilus.bio It is hypothesized that the N-terminus plays a more significant role in the aggregation process itself rather than in the stability of the mature fibril. plos.org Future studies will likely employ advanced kinetic assays to dissect the seeding and cross-seeding capabilities of Aβ(4-24), determining whether it accelerates, inhibits, or modifies the aggregation pathways of other Aβ variants.
Table 1: Comparison of Aggregation Properties of Selected Aβ Peptides
| Peptide | Relative Aggregation Propensity | Observed Aggregate Forms | Reference |
| Aβ(1-42) | High | Monomers, Oligomers, Fibrils | nih.gov |
| AβpE3-42 | Very High | Monomers, Trimers/Tetramers, Higher-order oligomers | nih.govnautilus.bio |
| Aβ(4-42) | High | Monomers, Trimers/Tetramers, Higher-order oligomers | nih.govnautilus.bio |
| Aβ(4-40) | Moderate | Monomers, Dimers | nih.gov |
| Aβ(4-38) | Low | Monomers, Dimers | nih.gov |
Advanced Structural Determination of Transient Beta-Amyloid (4-24) Intermediates
A major challenge in amyloid research is the structural characterization of the transient and heterogeneous oligomeric intermediates that are believed to be the most toxic species. d-nb.info Due to their low abundance, instability, and polymorphism, these early aggregates are difficult to study with traditional structural biology techniques. aimspress.comdiva-portal.org Future efforts will increasingly rely on a combination of advanced biophysical methods to capture the fleeting structures of Aβ(4-24) oligomers.
Techniques such as cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) have been pivotal in determining the high-resolution structures of mature amyloid fibrils. frontiersin.orgnih.govportlandpress.com However, their application to early, non-fibrillar aggregates is more complex. Future advancements in cryo-EM will be essential for visualizing the morphology of Aβ(4-24) oligomers trapped at various stages of assembly. Concurrently, solution-state NMR techniques, including real-time NMR (RT-NMR), can track the consumption of monomers and provide insights into the kinetics of aggregation and the structural changes occurring during the initial phases. nih.gov
Native ion-mobility mass spectrometry is another powerful tool capable of resolving individual oligomeric states and providing low-resolution structural information about their size and shape. diva-portal.org By combining these experimental approaches with sophisticated molecular dynamics simulations, researchers aim to build atomic-level models of the transient intermediates formed by Aβ(4-24). nih.govrsc.org These models will be crucial for understanding how this specific fragment self-assembles and interacts with other Aβ peptides, providing a structural basis for the design of targeted inhibitors. Recent studies have already begun to reveal structural details, such as the presence of antiparallel β-sheets in early-stage fibrils and prefibrillar aggregates, challenging the long-held view that mature fibrils are exclusively composed of parallel β-sheets. nih.gov
Table 2: Techniques for Structural Analysis of Aβ Aggregates
| Technique | Type of Information Provided | Applicability to Transient Intermediates | Reference |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of stable fibrils; morphology of oligomers. | Challenging but emerging for larger, trapped oligomers. | nih.govportlandpress.com |
| Solid-State NMR (ssNMR) | Atomic-level structure and dynamics of fibrils. | Difficult for non-stable, heterogeneous samples. | frontiersin.orgportlandpress.com |
| Solution-State NMR | Monomer structure, aggregation kinetics, and early oligomer interactions. | Effective for studying early events in real-time. | nih.gov |
| Native Mass Spectrometry | Oligomer size distribution and stoichiometry. | Highly suitable for resolving individual oligomeric states. | diva-portal.org |
| Infrared (IR) Spectroscopy | Secondary structure content (β-sheet, random coil). | Can detect structural transitions from disordered to ordered states. | nih.gov |
High-Throughput Screening of Modulators of Beta-Amyloid (4-24) Aggregation and Interaction in Controlled Environments
The development of therapeutic agents that can modulate Aβ aggregation requires efficient methods for screening large libraries of small molecules. mdpi.com Future research will focus on establishing robust high-throughput screening (HTS) platforms specifically tailored to Aβ(4-24). These assays are critical for identifying compounds that can inhibit the formation of toxic Aβ(4-24) oligomers or prevent their interaction with other Aβ species.
A common HTS method involves the use of fluorescent dyes like Thioflavin T (ThT), which binds to β-sheet-rich structures and emits a characteristic fluorescence signal. nih.govbiomolther.orgrsc.org Kinetic ThT assays can monitor the entire aggregation process, from the initial lag phase to the final plateau, allowing researchers to determine how a compound affects the rate of fibril formation. acs.orgnih.gov However, ThT assays have limitations, as they primarily detect mature fibrils and may not be sensitive to early-stage, non-fibrillar oligomers. nih.gov
To overcome this, novel HTS systems are being developed. One promising approach uses quantum dot (QD) nanoprobes conjugated to Aβ, which allows for the detection of aggregation through fluorescence microscopy imaging in microliter-scale formats. plos.orgmdpi.com Another strategy involves cell-based assays where Aβ is fused to a reporter protein like green fluorescent protein (GFP) in bacteria; inhibition of Aβ aggregation allows GFP to fold correctly and fluoresce, providing a readable output. researchgate.net Future screening efforts will likely integrate multiple assay types, from simple in vitro fluorescence assays to more complex cell-based systems, to identify and validate modulators of Aβ(4-24) aggregation with high confidence.
Table 3: Examples of High-Throughput Screening (HTS) Methods for Aβ Aggregation
| HTS Method | Principle | Advantages | Disadvantages | Reference |
| Thioflavin T (ThT) Fluorescence | ThT binds to β-sheet structures in amyloid fibrils, leading to increased fluorescence. | Simple, cost-effective, provides kinetic data. | Low sensitivity to early oligomers; potential for false positives/negatives. | nih.govbiomolther.org |
| Quantum Dot (QD) Nanoprobes | QD-Aβ probes are used in a microliter-scale system; aggregation is detected by imaging. | High sensitivity, low sample volume required. | Requires specialized imaging equipment. | plos.orgmdpi.com |
| GFP-Fusion Protein Assay | Aβ is fused to GFP in E. coli. Aggregation of Aβ prevents GFP folding and fluorescence. | Cell-based, reflects an intracellular environment. | Indirect measure of aggregation. | researchgate.net |
| NMR-Based Screening | Monitors the disappearance of the Aβ monomer signal as it incorporates into aggregates. | Provides direct, quantitative measure of monomer consumption. | Lower throughput, requires specialized equipment. | nih.govnih.gov |
Development of Novel In Vitro and Ex Vivo Models to Study Beta-Amyloid (4-24) Mechanisms
To accurately investigate the pathological mechanisms of Aβ(4-24), it is crucial to move beyond simplistic in vitro systems and develop more physiologically relevant models. Future research will focus on creating advanced in vitro and ex vivo platforms that better recapitulate the complex environment of the human brain.
A significant leap in this area has been the development of three-dimensional (3D) human neural cell culture models. mappingignorance.orgnih.gov These "Alzheimer's in a dish" systems, often derived from human stem cells grown in a gel matrix, can reproduce key aspects of AD pathology, including the formation of extracellular amyloid plaques and, importantly, the subsequent development of tau pathology (neurofibrillary tangles). nih.govsigmaaldrich.com Such models will be invaluable for studying the specific effects of introducing Aβ(4-24) into a complex, multi-cellular environment containing neurons and glial cells. mdpi.com For instance, amyloid-based hydrogels themselves can be used as scaffolds for 3D cell culture, providing a unique environment to study cell growth and function in the presence of aggregating peptides. acs.org
Ex vivo models, primarily using cultured brain slices from rodents, offer another layer of complexity. nih.gov These models preserve the intricate synaptic circuitry and cellular architecture of specific brain regions, like the hippocampus. acs.org They can be used to study how Aβ(4-24), alone or in combination with other Aβ proteoforms, affects synaptic function, neuronal viability, and network activity (e.g., gamma oscillations). acs.org The development of transgenic animal models that specifically express Aβ(4-42) has already provided significant insights, demonstrating age-dependent neuron loss and memory deficits. frontiersin.org Future models could be engineered to express the Aβ(4-24) fragment, allowing for a detailed investigation of its long-term pathological consequences in a living organism.
Q & A
Q. What experimental models are most suitable for studying Beta-Amyloid (4-24) aggregation kinetics in vitro?
Researchers often employ thioflavin-T fluorescence assays to monitor aggregation kinetics due to their sensitivity to β-sheet formation. For reproducibility, standardized protocols (e.g., pH 7.4, 37°C, agitation) should be followed, with controls including synthetic Beta-Amyloid (1-42) as a reference. Dynamic light scattering (DLS) can complement fluorescence data by quantifying fibril size distribution .
Q. How does Beta-Amyloid (4-24) interact with neuronal membranes, and what methodologies are used to assess this interaction?
Lipid bilayer electrophysiology and surface plasmon resonance (SPR) are widely used to study membrane disruption. Experimental design should include varying lipid compositions (e.g., phosphatidylcholine vs. cholesterol-rich membranes) and quantifying pore formation or ion leakage. Atomic force microscopy (AFM) can visualize membrane structural changes at nanoscale resolution .
Q. What are the limitations of immunoassays (e.g., ELISA) in quantifying Beta-Amyloid (4-24) in cerebrospinal fluid (CSF)?
ELISA may cross-react with full-length Beta-Amyloid (1-42) or truncated isoforms. To mitigate this, use isoform-specific antibodies (e.g., targeting the N-terminal epitope of 4-24) and validate results with mass spectrometry. Include spike-and-recovery experiments to assess matrix interference in CSF samples .
Advanced Research Questions
Q. How can mathematical models resolve contradictions in Beta-Amyloid (4-24) turnover rates reported across studies?
Pharmacokinetic models, such as compartmental analysis, can integrate SILK (stable isotope labeling kinetic) data to estimate production and clearance rates. Discrepancies often arise from cohort heterogeneity (e.g., APOE ε4 carriers vs. non-carriers). Meta-analyses should stratify data by genetic and demographic variables, applying Bayesian statistics to account for uncertainty .
Q. What experimental strategies address the toxicity of Beta-Amyloid (4-24) oligomers versus fibrils in neuronal cultures?
Use size-exclusion chromatography to isolate oligomeric and fibrillar species. Neuronal viability assays (e.g., MTT or lactate dehydrogenase) should be paired with live-cell imaging to correlate toxicity with oligomer internalization. Include scrambled peptide controls to distinguish sequence-specific effects from nonspecific aggregation .
Q. How do researchers balance statistical power and ethical constraints in longitudinal studies of Beta-Amyloid (4-24) in human cohorts?
Adaptive trial designs (e.g., group sequential testing) allow interim analyses to adjust sample size without compromising statistical validity. Ensure IRB protocols include dynamic consent frameworks, enabling participants to opt out of specific procedures. Use CSF or plasma biomarkers as surrogate endpoints to reduce reliance on invasive methods .
Q. What computational approaches improve the design of Beta-Amyloid (4-24) aggregation inhibitors?
Molecular dynamics simulations (e.g., GROMACS) can predict inhibitor binding to aggregation-prone regions (APRs). Validate candidates using nuclear magnetic resonance (NMR) to map binding sites and isothermal titration calorimetry (ITC) to quantify binding affinities. Prioritize compounds with low nanomolar KD values and minimal off-target interactions .
Methodological Considerations
- Data Reproducibility : Replicate experiments across independent labs using shared protocols (e.g., SOPs from the Alzheimer’s Association Global Biomarker Standardization Consortium) .
- Conflict Resolution : For contradictory findings, conduct replication studies with harmonized methodologies and publish raw data in open-access repositories (e.g., AD Knowledge Portal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
